5-Bromo-4-chloro-1,3-benzoxazole
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Overview
Description
5-Bromo-4-chloro-1,3-benzoxazole is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are bicyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Mechanism of Action
Target of Action
5-Bromo-4-chloro-1,3-benzoxazole is a derivative of benzoxazole, a heterocyclic aromatic compound . Benzoxazole derivatives have been found to target various enzymes or proteins such as DNA topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, and cholinesterases . These targets are involved in various biochemical pathways and play crucial roles in cellular functions and disease progression .
Mode of Action
The interaction of this compound with its targets leads to changes in the function of these targets. For instance, the presence of 4-methyl and 5-chloro substituents on the benzoxazole ring showed the highest inhibitory activity for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), respectively . This suggests that this compound may inhibit these enzymes, affecting their function and the biochemical pathways they are involved in .
Biochemical Pathways
This compound, by interacting with its targets, can affect various biochemical pathways. For example, by inhibiting cholinesterases, it can impact the cholinergic system, which plays a crucial role in memory and cognition . Furthermore, by targeting DNA topoisomerases, it can affect DNA replication and transcription, thereby influencing cell proliferation .
Pharmacokinetics
The compound’s molecular weight (23246) suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific targets and pathways it affects. For instance, by inhibiting cholinesterases, it could potentially enhance cholinergic transmission, which could have implications for neurological disorders . By targeting DNA topoisomerases, it could inhibit DNA replication and transcription, potentially leading to cell death in rapidly dividing cells, such as cancer cells .
Biochemical Analysis
Biochemical Properties
5-Bromo-4-chloro-1,3-benzoxazole, like other benzoxazole derivatives, has been found to interact with various enzymes and proteins . The presence of 4-methyl and 5-chloro substituents on the benzoxazole ring showed the highest inhibitory activity for AChE and BuChE .
Cellular Effects
Benzoxazole derivatives have been found to have significant effects on various types of cells and cellular processes . For instance, they have been found to have antimicrobial, antifungal, and anticancer activities .
Molecular Mechanism
Benzoxazole derivatives are known to interact with biological receptors in the human body . They are isosteres of the nucleic acid bases guanine and adenine, which may facilitate their interactions with biomolecules .
Temporal Effects in Laboratory Settings
Benzoxazole derivatives have been used in various studies, indicating their stability and suitability for long-term studies .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Benzoxazole derivatives have been used in various pharmacological studies, suggesting their potential for use in animal models .
Metabolic Pathways
Benzoxazole derivatives are known to be involved in various biological activities, suggesting their involvement in multiple metabolic pathways .
Transport and Distribution
Benzoxazole derivatives are known to interact with various biological receptors, suggesting their potential for distribution within cells and tissues .
Subcellular Localization
Given the wide range of biological activities of benzoxazole derivatives, it is possible that they may be localized to specific compartments or organelles within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate brominating and chlorinating agents. One common method involves the use of bromine and chlorine in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective bromination and chlorination of the benzoxazole ring .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of nanocatalysts and green solvents has been explored to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-chloro-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted benzoxazoles.
Oxidation Products: Oxidized derivatives of benzoxazole.
Reduction Products: Dehalogenated benzoxazoles.
Scientific Research Applications
5-Bromo-4-chloro-1,3-benzoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer, anti-inflammatory, and antioxidant activities.
Industry: Utilized in the development of new materials and as intermediates in chemical manufacturing
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-1,3-benzoxazole
- 4-Chloro-1,3-benzoxazole
- 5-Methyl-1,3-benzoxazole
Uniqueness
5-Bromo-4-chloro-1,3-benzoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for functionalization compared to other benzoxazole derivatives .
Properties
IUPAC Name |
5-bromo-4-chloro-1,3-benzoxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClNO/c8-4-1-2-5-7(6(4)9)10-3-11-5/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPAUKFVVDKTFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1OC=N2)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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